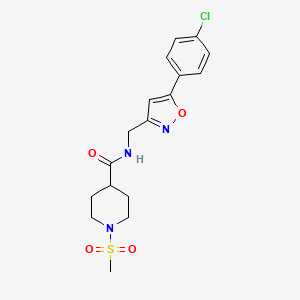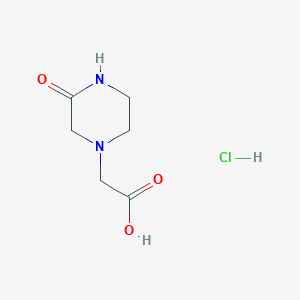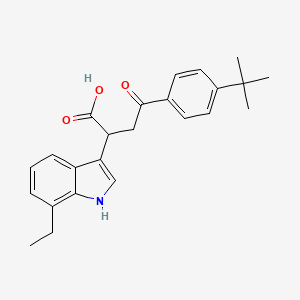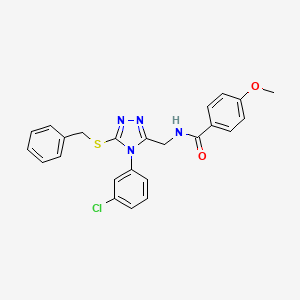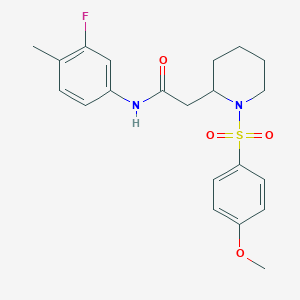
N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of sulfonamide groups, piperidine moieties, and various substituents to achieve the desired molecular architecture. A typical approach might involve the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by further functionalization with electrophiles or through cycloaddition reactions (Khalid et al., 2014). Advanced techniques, including microwave-assisted synthesis, have been employed to optimize these processes for better yield and efficiency (Virk et al., 2018).
Molecular Structure Analysis
The structural analysis of such compounds involves examining the arrangement of the molecular framework, including the orientation of the sulfonyl and acetamide groups relative to the piperidine ring. X-ray crystallography and NMR spectroscopy are pivotal in determining the geometry and conformation of these molecules, revealing interactions such as hydrogen bonding and hypervalent interactions that influence stability and reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical properties of this compound class include their reactivity towards nucleophiles and electrophiles, influenced by the presence of the sulfonyl and acetamide functionalities. These groups can undergo various chemical reactions, including substitutions and additions, which are essential for further derivatization and functionalization of the molecule for potential biological applications. The synthesis routes often involve the formation of intermediates that can be further manipulated to introduce various substituents, enhancing the molecule's chemical diversity and potential for biological activity (Chang et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems and during the formulation process. These characteristics are determined by the molecular structure, particularly the distribution of polar and nonpolar regions, which affects interactions with solvents and biological membranes (Yang et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity, and stability, are significantly influenced by the functional groups present in the molecule. For instance, the acetamide group affects the hydrogen bonding potential and the molecule's overall reactivity towards bio-macromolecules. Understanding these properties is essential for predicting the compound's behavior in biological environments and its interactions with biological targets (Sunder et al., 2013).
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized using conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against various enzymes, including bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. SAR studies and molecular docking were used to explore the binding modes of these compounds against the studied enzymes (Virk et al., 2018).
Antiproliferative Activities and Toxicity Reduction
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea led to compounds with potent antiproliferative activities against human cancer cell lines. These modifications also resulted in reduced acute oral toxicity and inhibition of tumor growth in a mouse model, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).
DNA and Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives were synthesized and examined for DNA-binding interactions with calf thymus DNA, suggesting intercalation as the interaction mode. These compounds also demonstrated the ability to bind strongly with bovine serum albumin (BSA) through a static quenching mechanism, indicating potential applications in biochemical research (Raj, 2020).
Antithrombotic Properties
SSR182289A, a novel thrombin inhibitor with a similar structural component, demonstrated potent oral antithrombotic properties in various animal models, including venous, arterio-venous shunt, and arterial thrombosis models. This research highlights the potential of structurally similar compounds in the development of new antithrombotic agents (Lorrain et al., 2003).
Calcium-Channel-Blocking and Antihypertensive Activity
A series of compounds related to N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide showed calcium-channel-blocking activity and antihypertensive effects in animal models. These findings indicate the potential of these compounds in the development of new cardiovascular drugs (Shanklin et al., 1991).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDIOIYTUYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

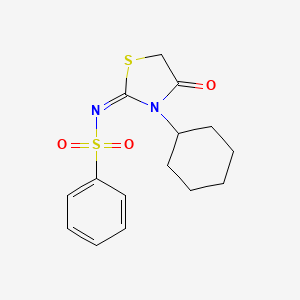
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
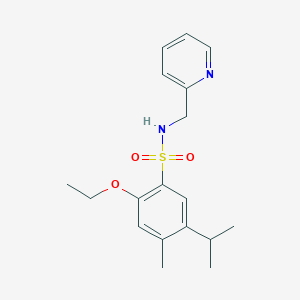
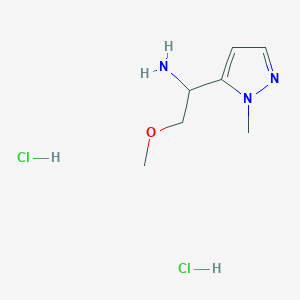
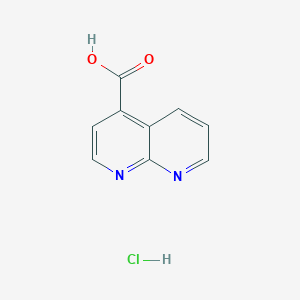
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
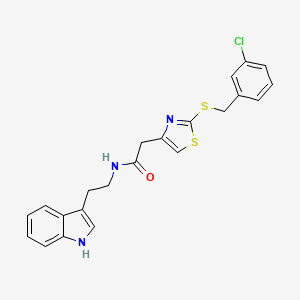
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
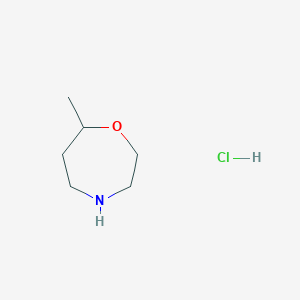
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)
